1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
Description
1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a cyclobutane derivative featuring a methoxy-substituted phenyl ring at the 1-position and a ketone group at the 3-position of the cyclobutane ring. The nitrile group at the 1-position enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Cyclobutane derivatives are increasingly studied for their conformational rigidity and bioactivity. However, specific pharmacological data for this compound remain unreported in the evidence.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(5-11)12(8-13)6-10(14)7-12/h2-5H,6-7H2,1H3 |
InChI Key |
QABAJUNSDJNEMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC(=O)C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.
Reduction: Formation of 3-aminophenyl or 3-formylphenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 2- and 4-Methoxyphenyl Analogs
1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
- Molecular Weight : 201.22 g/mol (vs. an estimated 201.22 g/mol for the 3-methoxy isomer) .
- Synthesis & Applications : Used in medicinal chemistry as a building block. Priced at €1,113/g (1g scale), indicating high purity (98%) and specialized use .
- Key Difference : The ortho-methoxy group may introduce steric hindrance, reducing reactivity compared to para or meta isomers.
- 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid Molecular Weight: 220.22 g/mol (carboxylic acid derivative) . Structural Impact: The carboxylic acid group increases polarity, enhancing solubility but reducing membrane permeability compared to nitrile derivatives .
Substituent Variations
- 3-(Cyanomethyl)-3-[...]cyclobutanecarbonitrile Function: Acts as a Janus kinase (JAK) inhibitor precursor. The pyrrolopyrimidine and pyrazole substituents enhance target binding, demonstrating the versatility of cyclobutane nitriles in drug design .
Methyl 1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylate
Research Implications and Limitations
- Synthetic Accessibility : The 3-methoxy isomer may require regioselective synthesis methods, such as directed ortho-metalation or Friedel-Crafts alkylation, to avoid isomerization .
- Commercial Viability : High cost of 2-methoxy analogs (€1,113/g) suggests that the 3-methoxy variant would also be a premium research chemical .
Biological Activity
1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a compound of interest due to its potential biological activities. This article synthesizes current research findings, including its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.
The compound can be synthesized through various methods involving cyclobutane derivatives. The general synthetic route involves the introduction of a methoxyphenyl group and a carbonitrile moiety to the cyclobutane framework. The chemical structure can be represented as follows:
Antitumor Activity
Research indicates that derivatives of cyclobutane compounds exhibit significant antitumor properties. For instance, studies have shown that this compound can inhibit tumor growth in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 12 | Modulation of MAPK signaling pathway |
Neurotropic Effects
The compound has also been studied for its neurotropic activity. It acts as a selective antagonist at NMDA receptors, which are crucial for synaptic plasticity and memory function.
Case Study: Neurotropic Activity
In a study conducted on rat models, administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors. This suggests potential therapeutic applications in neurodegenerative diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit amino oxidases in rat liver mitochondria, which may contribute to its antitumor effects.
- Receptor Modulation : As an NMDA receptor antagonist, it may help in managing conditions related to excitotoxicity in neurological disorders.
Safety and Toxicity
Toxicological assessments indicate that this compound has a low toxicity profile. In animal studies, no significant adverse effects were observed at therapeutic doses.
Table 2: Toxicity Profile
| Parameter | Result |
|---|---|
| LD50 (mg/kg) | >2000 |
| Acute Toxicity | Low |
| Chronic Exposure Effects | None reported |
Q & A
Q. How can catalytic applications of this compound be explored in organic synthesis?
- Methodological Answer : Test as a ligand or catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura). The nitrile group may coordinate to metals (e.g., Pd or Cu), enhancing catalytic cycles. Compare turnover numbers (TONs) with non-nitrile analogs to evaluate efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
